molecular formula C11H9N3O3 B1282346 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde CAS No. 87471-10-1

1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde

Cat. No. B1282346
CAS RN: 87471-10-1
M. Wt: 231.21 g/mol
InChI Key: SBXCVTNNZJYOPM-UHFFFAOYSA-N
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Description

“1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde” is a chemical compound with the molecular formula C11H9N3O3 . It is a derivative of imidazole, a five-membered heterocyclic compound that contains three carbon atoms, two nitrogen atoms, and two double bonds . Imidazole derivatives are known for their broad range of chemical and biological properties and are key components in many pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The molecular structure of “1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde” can be represented by the SMILES string C1=CC=C(C=C1)CN2C=NC(=C2N+[O-])C=O . This indicates the presence of a benzyl group attached to an imidazole ring, which is further substituted with a nitro group and a carbaldehyde group .


Chemical Reactions Analysis

The specific chemical reactions involving “1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde” are not available in the retrieved data. Imidazole derivatives are known to participate in a variety of chemical reactions due to their amphoteric nature , but the exact reactions would depend on the specific conditions and reactants involved.

Scientific Research Applications

Synthesis and Characterization

1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde is part of a broader category of imidazole derivatives, substances known for their significant role in medical chemistry. Imidazole derivatives, like the ones synthesized from 4-methyl-1H-imidazole-5-carbaldehyde, are valuable due to their reactive carbaldehyde groups, which serve as precursors for synthesizing other imidazolium derivatives with potential biological activities (Orhan et al., 2019). Additionally, such derivatives are pivotal in the creation of nitroxides, which are used as pH-sensitive spin probes (Kirilyuk et al., 2003).

Novel Compound Synthesis

Imidazole derivatives have been utilized in synthesizing new compounds, such as imidazo[4,5-b]pyridin-5-one, showcasing the potential for developing unique molecular structures with varying biological activities (Vanelle et al., 2004). The chemical reactivity and structural modification capabilities of these derivatives underscore their versatility in chemical synthesis.

Structural Investigations

Imidazole derivatives are also significant in structural chemistry, as demonstrated by studies involving X-ray crystallography. The precise determination of molecular structures, like that of 1-(propa-1,2-dienyl)-1H-benzo[d]imidazole-2-carbaldehyde, provides critical insights into molecular geometry and interactions, informing future applications in various fields including material sciences and pharmaceuticals (Selvanayagam et al., 2010).

Antioxidant Properties

The antioxidant properties of imidazole derivatives, such as benzo[4, 5]imidazo[2, 1-b]thiazole, have been investigated, highlighting the potential for these compounds in therapeutic applications. The study of their reactivity and effectiveness in inhibiting oxidative processes is essential for developing new drugs and antioxidants (Nikhila et al., 2020).

Future Directions

The future directions for “1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde” could involve further exploration of its potential applications, particularly in the field of medicinal chemistry. Imidazole derivatives are known to be key components in many pharmaceuticals and agrochemicals , suggesting potential avenues for future research and development.

properties

IUPAC Name

1-benzyl-5-nitroimidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O3/c15-7-10-11(14(16)17)13(8-12-10)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXCVTNNZJYOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2[N+](=O)[O-])C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00539027
Record name 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde

CAS RN

87471-10-1
Record name 1-Benzyl-5-nitro-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00539027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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